molecular formula C19H17N3O4S B2656403 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide CAS No. 1351589-41-7

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide

Cat. No.: B2656403
CAS No.: 1351589-41-7
M. Wt: 383.42
InChI Key: WAQODGKSHBIDFK-UHFFFAOYSA-N
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Description

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The thiazole and furan rings are then coupled with a morpholine derivative through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Furanones

    Reduction: Dihydrothiazoles

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The thiazole and furan rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
  • 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxylate
  • 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxylamide

Uniqueness

The uniqueness of 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-ox

Properties

IUPAC Name

4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-17-11-25-10-15(22(17)9-13-5-2-1-3-6-13)18(24)21-19-20-14(12-27-19)16-7-4-8-26-16/h1-8,12,15H,9-11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQODGKSHBIDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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